N-(3-acetylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide, commonly known as CPP-ACP, is a peptide that has gained significant attention in the field of dentistry due to its potential for enhancing the remineralization of tooth enamel.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis for CGRP Receptor Inhibitors
A significant application area for similar compounds involves the development of antagonists for the calcitonin gene-related peptide (CGRP) receptor, highlighting the importance of stereoselective synthesis in drug development. The research demonstrated a convergent, stereoselective, and economical synthesis of potent CGRP receptor antagonists, underscoring the role of chemical synthesis in creating effective treatments for conditions like migraines (Cann et al., 2012).
Antimicrobial Activity
The synthesis of novel derivatives and their evaluation for antimicrobial activity represents another critical research application. Compounds similar to the one of interest have shown potential as antimicrobial agents against various bacterial and fungal strains, indicating their potential in addressing resistance issues and developing new antibiotics (Babu et al., 2015).
Inhibitors of PCSK9 mRNA Translation
Research into small molecule inhibitors of PCSK9 mRNA translation showcases the application of similar compounds in modulating lipid metabolism and treating hypercholesterolemia. This research area focuses on designing compounds that can effectively reduce LDL cholesterol levels, offering a promising avenue for cardiovascular disease treatment (Londregan et al., 2018).
Anti-HIV-1 Activity
The exploration of piperidine-carboxamide derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment illustrates their potential in antiviral therapy. These compounds have been investigated for their potency against wild-type HIV-1 and resistant mutant viruses, highlighting the ongoing need for new therapeutic options in the fight against HIV/AIDS (Tang et al., 2010).
Development of CCR5 Antagonists
Another application is the development of CCR5 antagonists for the treatment of HIV-1 infection. By introducing various modifications to piperidine-4-carboxamide derivatives, researchers have developed compounds with high metabolic stability, potent inhibition of HIV-1 replication, and good pharmacokinetic profiles, showcasing the compound's role in advancing HIV treatment strategies (Imamura et al., 2006).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14(26)16-4-2-6-18(12-16)22-21(27)17-5-3-11-25(13-17)20-10-9-19(23-24-20)15-7-8-15/h2,4,6,9-10,12,15,17H,3,5,7-8,11,13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVPTVNILDEPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.